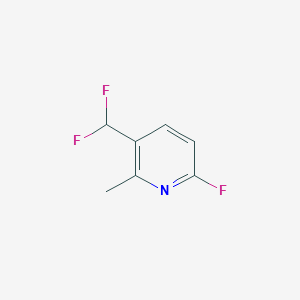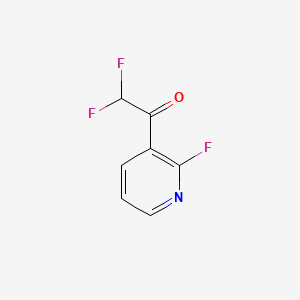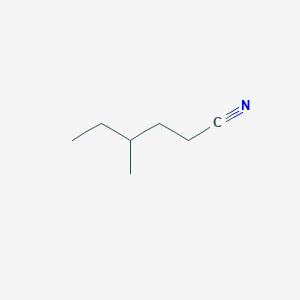
4-Methylhexanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylhexanenitrile is an organic compound with the molecular formula C₇H₁₃N and a molecular weight of 111.1848 g/mol . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a 4-methylhexane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylhexanenitrile can be synthesized through several methods, including:
From Alkyl Halides: One common method involves the reaction of 4-methylhexyl bromide with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyano group.
From Amides: Another method involves the dehydration of 4-methylhexanamide using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors like cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions
4-Methylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 4-methylhexanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be reduced to 4-methylhexylamine.
Substitution: The cyano group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, heat.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or DMF.
Major Products
Hydrolysis: 4-Methylhexanoic acid.
Reduction: 4-Methylhexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of nitrile metabolism and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methylhexanenitrile depends on its chemical reactivity. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of corresponding amides or acids. The cyano group can act as an electrophile, participating in various biochemical pathways .
相似化合物的比较
Similar Compounds
Hexanenitrile: Similar structure but lacks the methyl group at the 4-position.
4-Methylpentanenitrile: Similar but with a shorter carbon chain.
4-Methylheptanenitrile: Similar but with a longer carbon chain.
Uniqueness
4-Methylhexanenitrile is unique due to its specific structure, which influences its reactivity and applications. The presence of the methyl group at the 4-position can affect its physical and chemical properties, making it distinct from other nitriles.
属性
CAS 编号 |
69248-32-4 |
|---|---|
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC 名称 |
4-methylhexanenitrile |
InChI |
InChI=1S/C7H13N/c1-3-7(2)5-4-6-8/h7H,3-5H2,1-2H3 |
InChI 键 |
UWADIKOEYXBKPD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


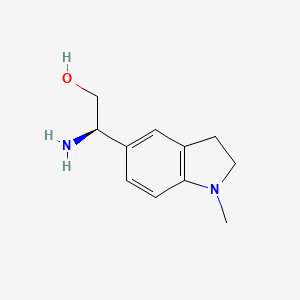
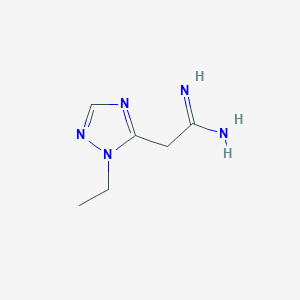

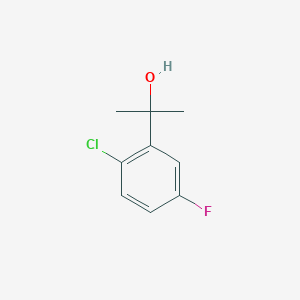
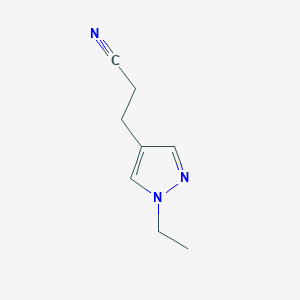

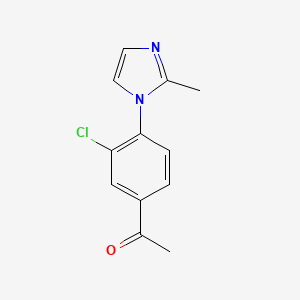



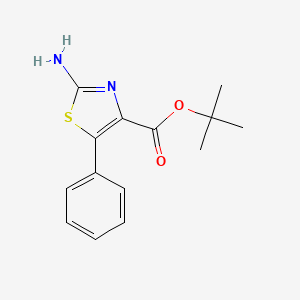
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
